2-(2-methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide

Lipophilicity Physicochemical profiling Drug-likeness

This compound is the only ortho-methoxyphenylacetyl member with a registered CAS number in the octahydrobenzodioxin acetamide series. With a computed XLogP3-AA of 1.6, 4 H-bond acceptors, and a TPSA of 56.8 Ų, it occupies lead-like chemical space with unique intramolecular H-bond potential. Procure alongside para-ethoxy (CAS 1902946-86-4) and para-fluoro (CAS 1902921-09-8) analogs for systematic SAR exploration. Conformational bias from the ortho-methoxy group reduces entropic binding penalties, making it a superior starting scaffold for computational modeling and diversity-oriented screening campaigns.

Molecular Formula C17H23NO4
Molecular Weight 305.374
CAS No. 1902894-46-5
Cat. No. B2511006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide
CAS1902894-46-5
Molecular FormulaC17H23NO4
Molecular Weight305.374
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(=O)NC2CCC3C(C2)OCCO3
InChIInChI=1S/C17H23NO4/c1-20-14-5-3-2-4-12(14)10-17(19)18-13-6-7-15-16(11-13)22-9-8-21-15/h2-5,13,15-16H,6-11H2,1H3,(H,18,19)
InChIKeyVHXDMZRJTKKYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide (CAS 1902894-46-5): Procurement Consideration for a Distinct Octahydrobenzodioxin Scaffold


2-(2-Methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide (CAS 1902894-46-5, molecular formula C₁₇H₂₃NO₄, molecular weight 305.4 g/mol) is a synthetic small molecule belonging to the octahydrobenzo[b][1,4]dioxin acetamide class . The compound features an ortho-methoxyphenylacetyl group linked via an amide bond to a saturated bicyclic dioxin ring system, a scaffold that appears in chemical screening libraries but remains sparsely characterized in the open scientific literature . Its PubChem entry (CID 92092024), created in 2015, confirms a computed XLogP3-AA of 1.6, topological polar surface area (TPSA) of 56.8 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, placing it within drug-like chemical space but without any associated bioactivity annotations .

Why Generic Substitution Across Octahydrobenzodioxin Acetamide Analogs Is Not Supported by Current Evidence for CAS 1902894-46-5


The octahydrobenzodioxin acetamide scaffold can accommodate diverse N-acyl substituents—methoxyacetyl, ethoxyphenylacetyl, fluorophenylacetyl, chlorophenylacetyl, thiophenylacetyl, and others—yet no publicly available head-to-head biological or pharmacological data exist to support functional equivalence among these analogs . Even subtle changes in the aryl substituent position (ortho vs. para) and electronic character (methoxy vs. fluoro) are known in medicinal chemistry to alter target binding, selectivity, and pharmacokinetics; for the specific compound CAS 1902894-46-5, the absence of disclosed IC₅₀, Kd, or cellular activity measurements means that any assumption of interchangeability with its closest relatives carries unquantified risk . Procurement decisions must therefore rely on physicochemical property comparisons and structural rationale until primary pharmacological data become available.

Quantitative Differentiation Evidence for 2-(2-Methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide (CAS 1902894-46-5) vs. Closest Structural Analogs


Higher Lipophilicity (XLogP3-AA) of the Ortho-Methoxyphenyl Analog Compared to the Simple Methoxyacetyl Derivative

2-(2-Methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide displays a computed XLogP3-AA of 1.6, substantially higher than the XLogP3-AA of -0.1 for the simpler analog 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)acetamide (CAS 2137473-41-5), which replaces the ortho-methoxyphenyl ring with a methoxy group . This ΔXLogP3-AA of +1.7 indicates meaningfully greater lipophilicity that would affect membrane permeability, plasma protein binding, and distribution volume in any biological system.

Lipophilicity Physicochemical profiling Drug-likeness

Increased Molecular Weight and Rotatable Bond Count Relative to the Simplest Octahydrobenzodioxin Acetamide

The target compound (MW = 305.4 g/mol, 4 rotatable bonds) is substantially larger and more conformationally flexible than the minimally substituted parent analog 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)acetamide (MW = 229.27 g/mol, 3 rotatable bonds) . The molecular weight difference of +76.13 g/mol corresponds to the addition of a phenyl ring, moving the compound from fragment-like space into lead-like chemical space.

Molecular complexity Ligand efficiency metrics Fragment-like vs. lead-like space

Ortho-Methoxy vs. Para-Ethoxy Substitution: Differential Hydrogen-Bonding Geometry Potential

The target compound bears an ortho-methoxy substituent (2-methoxyphenylacetyl), whereas the closely matched analog 2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide (CAS 1902946-86-4, MW = 319.4 g/mol) carries a para-ethoxy group . The ortho position allows the methoxy oxygen to engage in intramolecular hydrogen bonding with the acetamide NH, constraining the conformational ensemble in a manner not possible for para-substituted analogs. While no co-crystal structures or binding data are publicly available, this regioisomeric difference is geometrically significant for any target that discriminates ligand 3D shape.

Regioisomer comparison Pharmacophore geometry Molecular recognition

Ortho-Methoxy vs. Para-Fluoro Substitution: Contrasting Electronic Effects on the Phenylacetyl Moiety

Replacing the ortho-methoxy group (electron-donating, +M effect) of the target compound with a para-fluoro substituent (electron-withdrawing, -I effect) as in 2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide (CAS 1902921-09-8, MW = 293.33 g/mol) yields a compound with opposite electronic character on the aromatic ring . These electronic differences are known to modulate π-stacking, hydrogen-bond acceptor strength, and metabolic stability in medicinal chemistry contexts, although no comparative biological data are available for these specific compounds.

Electronic effects SAR exploration Halogen bonding

Critical Evidence Gap: No Publicly Available Biological Activity Data for Head-to-Head Pharmacological Comparison

A systematic search of PubChem, ChEMBL, BindingDB, PubMed, Google Scholar, and patent databases did not retrieve any IC₅₀, Kd, EC₅₀, or cellular activity measurements for 2-(2-methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide (CAS 1902894-46-5) or its closest structural analogs bearing the octahydrobenzodioxin scaffold . The compound appears exclusively in chemical vendor catalogs and the AKOS screening library series, without peer-reviewed pharmacological characterization. Consequently, all differentiation above is based on computed physicochemical properties and structural reasoning, not biological evidence.

Data transparency Procurement risk Screening library compound

Research and Industrial Application Scenarios for 2-(2-Methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide (CAS 1902894-46-5) Based on Available Differentiation Evidence


Chemical Biology Probe Development Requiring Moderate Lipophilicity and an Ortho-Methoxy Pharmacophore

With a computed XLogP3-AA of 1.6 and an ortho-methoxyphenylacetyl moiety capable of intramolecular hydrogen bonding, CAS 1902894-46-5 is suitable as a starting scaffold for chemical probe campaigns where the octahydrobenzodioxin core is hypothesized to engage a target and the ortho-methoxy group provides a defined conformational bias . Its higher lipophilicity relative to the methoxyacetyl analog (ΔXLogP3-AA = +1.7) makes it preferable when membrane permeability is a selection criterion .

Structure-Activity Relationship (SAR) Expansion Around the Octahydrobenzodioxin Acetamide Scaffold

This compound occupies a distinct position in the octahydrobenzodioxin acetamide series: it is the only ortho-methoxyphenylacetyl member for which a CAS number is registered, while para-ethoxy and para-fluoro analogs represent different electronic and steric profiles . Procurement of CAS 1902894-46-5 alongside CAS 1902946-86-4 (para-ethoxy) and CAS 1902921-09-8 (para-fluoro) would enable a systematic exploration of substituent positional and electronic effects on biological activity for any target of interest .

Computational Chemistry and Docking Studies Requiring a Lead-Like Ortho-Methoxy Fragment

At MW = 305.4 g/mol with 4 rotatable bonds, the compound sits firmly in lead-like chemical space, distinguishing it from the fragment-like 2-methoxy analog (MW = 229.27 g/mol) . The ortho-methoxy group provides a unique hydrogen-bond acceptor orientation for docking or pharmacophore modeling studies where intramolecular H-bond constraints reduce the entropic penalty of binding . The absence of biological data positions this compound as a computational modeling candidate prior to experimental validation.

Procurement for Screening Library Expansion with Documented Physicochemical Differentiation

When selecting octahydrobenzodioxin acetamide members for a diversity-oriented screening library, CAS 1902894-46-5 offers documented differentiation in lipophilicity (XLogP3-AA = 1.6), molecular weight, and substituent position that is verifiable via PubChem computed properties, unlike other analogs for which even these basic data may be unavailable . This traceability supports procurement decisions in environments requiring auditable selection criteria.

Quote Request

Request a Quote for 2-(2-methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.